t-Boc-Aminooxy-PEG7-methane

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBBQGFKPNMZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140224 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-27-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-methane is a heterobifunctional crosslinker integral to modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal methane (B114726) sulfonate (mesylate) group. This strategic design allows for a two-step sequential or one-pot conjugation strategy, making it a versatile tool for linking molecules of interest.[3]

The Boc group provides a stable protecting group for the highly reactive aminooxy functionality, which can be removed under mild acidic conditions.[4] The deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[3] The hydrophilic PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the mesylate group, although the initial search results refer to "methane", the IUPAC name and common structures for similar linkers suggest a terminal functional group is more likely. Given the context of its use as a linker, a reactive group like a methane sulfonate (mesylate) or a simple methyl ether could be present. For the purpose of this guide, and in the absence of definitive structural confirmation from the initial searches, we will proceed with the understanding that the "methane" refers to a terminal methyl group, rendering that end of the linker inert. Should it be a leaving group like a mesylate, its reactivity would be with nucleophiles.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant chemical reactions and biological pathways.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound, compiled from various suppliers.[4][5]

| Property | Value | Source(s) |

| Chemical Name | tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate | [4] |

| Synonyms | This compound | [4][5] |

| CAS Number | 2055041-27-3 | [4][5] |

| Molecular Formula | C20H41NO10 | [4][5] |

| Molecular Weight | 455.55 g/mol | [4] |

| Purity | Typically ≥95% | [5] |

| Appearance | White to off-white solid or oil | [4] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [5] |

| Storage Conditions | Store at -20°C for long-term stability | [5] |

Experimental Protocols

The following protocols are representative methodologies for the deprotection of the t-Boc group and subsequent oxime ligation. These are generalized procedures and may require optimization for specific substrates.

Protocol for t-Boc Deprotection

This procedure describes the removal of the t-Boc protecting group under acidic conditions to yield the free aminooxy-PEG7-methane.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DCM or 1,4-dioxane to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add an excess of the deprotecting agent.

-

Using TFA: Add 10-20 equivalents of TFA dropwise at room temperature.

-

Using HCl in Dioxane: Add 10-20 equivalents of 4M HCl in dioxane.

-

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess acid by rotary evaporation.

-

The resulting crude aminooxy-PEG7-methane can be used directly in the next step or purified by an appropriate method if necessary.

Protocol for Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

Materials:

-

Deprotected aminooxy-PEG7-methane (from Protocol 3.1)

-

Aldehyde or ketone-functionalized molecule

-

Reaction Buffer: 100 mM Sodium acetate (B1210297) buffer, pH 4.5-5.5

-

Aniline (B41778) (optional, as a catalyst)

-

HPLC for purification

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

-

Dissolve the crude deprotected aminooxy-PEG7-methane in the reaction buffer.

-

Add 1.2-2.0 equivalents of the aminooxy-PEG7-methane solution to the solution of the aldehyde or ketone-containing molecule.

-

(Optional) For slow reactions, aniline can be added to a final concentration of 10-100 mM to catalyze the oxime formation.

-

Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the formation of the oxime conjugate by LC-MS.

-

Once the reaction is complete, purify the conjugate by reverse-phase HPLC.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical transformations and biological pathways involving this compound.

Chemical Reactions

Biological Pathway: PROTAC Mechanism of Action

As this compound is primarily used as a linker in the synthesis of PROTACs, the following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.[6][7]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, most notably PROTACs. The experimental protocols provided herein offer a starting point for the successful application of this linker in creating novel molecular entities for therapeutic and research purposes. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in significance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. t-Boc-aminooxy-PEG-Methane | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound, 2055041-27-3 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

t-Boc-Aminooxy-PEG7-methane: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-Aminooxy-PEG7-methane. This versatile heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a methane (B114726) group at the other. The PEG7 chain enhances aqueous solubility and provides a flexible spacer arm. The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive aminooxy group, which can then form a stable oxime bond with an aldehyde or ketone.

A summary of its key chemical and physical properties is presented in the table below:

| Property | Value |

| CAS Number | 2055041-27-3 |

| Molecular Formula | C20H41NO10 |

| Molecular Weight | 455.55 g/mol |

| Purity | Typically ≥95% |

| Appearance | Solid powder |

| Solubility | Soluble in Water, DMSO, DCM, and DMF. |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. |

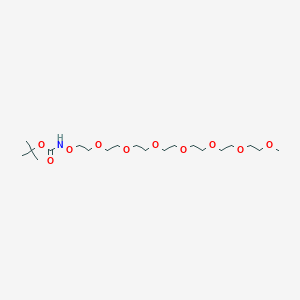

Chemical Structure

The chemical structure of this compound consists of a terminal t-Boc protected aminooxy group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal methane group.

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of more complex molecules, particularly in the field of drug development.

-

PROTACs: This linker is widely used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Bioconjugation: The aminooxy group, after deprotection, can be chemoselectively ligated to molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. This is a common strategy for attaching PEG chains to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bioconjugation workflow. These should be optimized for specific applications.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of the compound).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG7-methane.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected Aminooxy-PEG7-methane to a target molecule containing a carbonyl group.

Materials:

-

Deprotected Aminooxy-PEG7-methane

-

Aldehyde- or ketone-containing target molecule

-

Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)

-

Aniline (B41778) (optional, as a catalyst)

-

Standard laboratory glassware

Procedure:

-

Dissolve the deprotected Aminooxy-PEG7-methane and the target molecule in the chosen anhydrous solvent. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG linker is often used.

-

If desired, add a catalytic amount of aniline to the reaction mixture.

-

Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or NMR).

-

Upon completion, the reaction mixture can be purified using techniques such as flash column chromatography, preparative HPLC, or dialysis, depending on the properties of the final conjugate.

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the use of this compound in bioconjugation.

References

A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG7-methane (CAS 2055041-27-3) for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG7-methane, with CAS number 2055041-27-3, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental methodologies. The molecule features a terminal t-Boc protected aminooxy group and a chemically stable methane (B114726) terminus, connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern drug development and biomedical research. Heterobifunctional linkers, such as this compound, offer a versatile platform for covalently connecting different molecular entities with a high degree of control. The key features of this linker include:

-

A t-Boc Protected Aminooxy Group: This functional group, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety during storage and initial reaction steps, and it can be efficiently removed under mild acidic conditions.

-

A Polyethylene Glycol (PEG) Spacer: The seven-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This often improves solubility, reduces aggregation, and can enhance the pharmacokinetic properties of the conjugated molecule.

-

A Methane Terminus: The methyl group provides a non-reactive and stable end, making this a mono-functional linker for conjugation at the aminooxy terminus.

This guide will detail the physicochemical properties of this compound, provide representative experimental protocols for its use, and illustrate relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below. This information has been compiled from various chemical suppliers.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2055041-27-3 |

| Molecular Formula | C₂₀H₄₁NO₁₀ |

| Molecular Weight | 455.54 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

Table 2: Solubility and Storage

| Property | Recommendation |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage (Short Term) | 0 - 4 °C (days to weeks) |

| Storage (Long Term) | -20 °C (months to years) |

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its ability to covalently link molecules through oxime bond formation. This reaction is highly chemoselective and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.

Oxime Ligation

Upon deprotection of the t-Boc group, the free aminooxy group (-ONH₂) can react with an aldehyde or ketone to form a stable oxime bond. This ligation chemistry is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions.

PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. PEG linkers are frequently used in PROTAC design to connect the target-binding ligand and the E3 ligase ligand. The PEG7 chain of this compound can provide the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are representative protocols for the deprotection of the t-Boc group and subsequent oxime ligation. These are generalized procedures and may require optimization for specific applications.

Representative Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For applications requiring the free amine, perform a basic work-up by dissolving the residue in DCM and washing with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG7-methane.

Representative Protocol for Oxime Ligation

This protocol outlines the conjugation of the deprotected Aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

Materials:

-

Deprotected Aminooxy-PEG7-methane

-

Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 7.0)

-

Aniline (B41778) (optional, as a catalyst)

Procedure:

-

Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer.

-

Dissolve the deprotected Aminooxy-PEG7-methane in the same buffer. A stock solution in an organic solvent like DMSO can be prepared and added to the aqueous reaction mixture.

-

Add the Aminooxy-PEG7-methane solution to the solution of the aldehyde/ketone-containing molecule. A molar excess of the aminooxy-PEG linker is often used.

-

If desired, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction.

-

Incubate the reaction mixture at room temperature for 2-16 hours.

-

Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins or LC-MS for small molecules.

-

Purify the resulting conjugate using a suitable technique, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, which includes a protected reactive group, a hydrophilic spacer, and a stable terminus, allows for the controlled synthesis of complex biomolecular architectures. The ability to form stable oxime bonds under mild conditions makes it particularly suitable for the modification of sensitive biological molecules. As the fields of targeted protein degradation and bioconjugate chemistry continue to expand, the utility of precisely engineered linkers like this compound is expected to grow, enabling the development of next-generation therapeutics and research tools.

In-Depth Technical Guide: Synthesis and Characterization of t-Boc-Aminooxy-PEG7-methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of t-Boc-Aminooxy-PEG7-methane (tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate). This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a plausible synthetic route, outlines key characterization parameters, and provides experimental protocols for its application.

Introduction

This compound is a discrete PEG (dPEG®) linker featuring a methoxy-terminated PEG chain and a t-Boc protected aminooxy group.[1][3] The PEG7 chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[4] The terminal t-Boc-aminooxy group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities following deprotection under mild acidic conditions.[1][4] This unique combination of properties makes it a versatile linker for applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C20H41NO10 | [1] |

| Molecular Weight | 455.55 g/mol | [1] |

| CAS Number | 2055041-27-3 | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥95% | [3] |

| Solubility | Water, DMSO, DCM, DMF | [6] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a plausible and robust two-step synthetic route can be proposed based on established organic chemistry principles for PEG modification. This process starts from the commercially available m-PEG7-alcohol.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

References

- 1. medkoo.com [medkoo.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. t-Boc-aminooxy-PEG-Methane | AxisPharm [axispharm.com]

- 4. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. This compound, 2055041-27-3 | BroadPharm [broadpharm.com]

t-Boc-Aminooxy-PEG7-methane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for the bifunctional linker, t-Boc-Aminooxy-PEG7-methane, a valuable tool in bioconjugation and drug development. Its structure incorporates a t-Boc protected aminooxy group and a terminal methane, connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the strategic linkage of molecules, with the PEG chain enhancing solubility and potentially improving the pharmacokinetic profile of the resulting conjugate.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in conjugation reactions and for the characterization of resulting molecular constructs.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₁NO₁₀ | [1][2][3] |

| Molecular Weight | 455.55 g/mol | [2][4] |

| Exact Mass | 455.2730 u | [2] |

| Elemental Analysis | C: 52.73%, H: 9.07%, N: 3.07%, O: 35.12% | [2] |

Chemical Structure and Functionality

The structure of this compound features key functional groups that dictate its utility in chemical synthesis and bioconjugation.

-

t-Boc Protected Aminooxy Group: This moiety provides a latent nucleophilic aminooxy group. The tert-butyloxycarbonyl (t-Boc) protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.[1][2] This allows for subsequent conjugation to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime linkage.

-

PEG7 Spacer: The seven-unit polyethylene glycol chain is a hydrophilic spacer. In the context of bioconjugation, this PEG linker can increase the aqueous solubility of the target molecule. It also provides spatial separation between the conjugated entities, which can be critical for maintaining the biological activity of proteins or other biomolecules.

-

Methane Terminus: The methyl group at the terminus of the PEG chain provides a non-reactive, stable end.

Logical Workflow for Deprotection and Conjugation

The general workflow for utilizing this compound in a conjugation strategy involves a two-step process. First, the t-Boc protecting group is removed, followed by the conjugation of the deprotected linker to a carbonyl-containing molecule.

References

Navigating the Nuances of a PROTAC Linker: A Technical Guide to the Purity and Stability of t-Boc-Aminooxy-PEG7-methane

For researchers, scientists, and drug development professionals, the integrity of every component in a complex therapeutic modality is paramount. This in-depth technical guide provides a comprehensive overview of the purity and stability of t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

This document outlines the key chemical attributes, potential impurities, and stability profile of this compound. Furthermore, it details robust analytical methodologies for purity assessment and provides a framework for stability testing, ensuring the reliability and reproducibility of your research and development endeavors.

Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one terminus and a methoxy (B1213986) group at the other. The PEG7 chain imparts hydrophilicity, enhancing the solubility of the resulting conjugate in aqueous media.[1][2][3][4] The t-Boc protecting group provides a stable handle that can be selectively removed under mild acidic conditions to liberate the reactive aminooxy group for subsequent conjugation to carbonyl-containing molecules.[2][3][4]

| Property | Value |

| Chemical Name | tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate[5] |

| Molecular Formula | C20H41NO10[5][6] |

| Molecular Weight | 455.55 g/mol [5] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in water, DMSO, DCM, and DMF[6] |

Purity Profile and Potential Impurities

Commercial preparations of this compound typically specify a purity of greater than 95% or 98%.[6] However, due to the nature of its synthesis, several process-related and degradation-related impurities may be present. A thorough understanding of these potential impurities is crucial for quality control and for troubleshooting downstream applications.

2.1. Synthesis-Related Impurities

The synthesis of heterobifunctional PEG linkers is a multi-step process that can introduce various impurities. While a specific synthesis protocol for this compound is not publicly detailed, analogous syntheses of similar compounds suggest the following potential impurities:

-

Homobifunctional PEGs: Incomplete functionalization can lead to the presence of PEG-diol (HO-PEG7-OH) or bis-aminooxy-PEG7.

-

Unreacted Starting Materials: Residual amounts of the starting materials used in the multi-step synthesis.

-

Byproducts of Functionalization: Impurities arising from side reactions during the introduction of the aminooxy and t-Boc groups.

-

Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification.

2.2. PEG-Related Impurities

The polyethylene glycol chain itself can be a source of impurities, often arising from the polymerization of ethylene (B1197577) oxide. These can include:

-

Ethylene Oxide: A known carcinogen.

-

1,4-Dioxane: A potential carcinogen.

-

Ethylene Glycol and Diethylene Glycol: Toxic impurities.

-

Polydispersity: While this specific linker is a discrete PEG7, broader molecular weight distributions can be a concern in less pure preparations.

2.3. Degradation Products

As will be discussed in the stability section, degradation of this compound can lead to the formation of new impurities over time.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding its degradation pathways is essential for establishing appropriate storage and handling conditions.

3.1. Storage Conditions

For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[5][6] For short-term storage, such as during routine laboratory use, refrigeration at 2-8°C is acceptable. The compound is generally stable enough for shipping at ambient temperatures.[5]

3.2. pH Stability

The two primary functional groups of the molecule exhibit different sensitivities to pH:

-

t-Boc Group: The tert-butyloxycarbonyl protecting group is labile to acidic conditions.[2][3][4] Exposure to strong acids will lead to its cleavage, exposing the reactive aminooxy group. This is the intended mechanism for deprotection prior to conjugation. However, prolonged exposure to even mildly acidic conditions during storage or handling could lead to premature deprotection and potential side reactions.

-

Aminooxy Group: The aminooxy group itself is generally stable across a range of pH values. However, its reactivity with carbonyls is pH-dependent, with optimal reaction rates typically observed in the pH range of 4 to 6.

-

PEG Backbone: The polyether backbone of the PEG chain is generally stable to hydrolysis under both acidic and basic conditions. However, extreme pH combined with elevated temperatures can promote degradation.

3.3. Thermal and Oxidative Stability

Polyethylene glycol chains are susceptible to thermal and oxidative degradation. This can be initiated by heat, light, or the presence of transition metal ions. The degradation process can lead to chain cleavage and the formation of aldehydes and carboxylic acids, which could potentially react with other components in a formulation.

3.4. Forced Degradation Studies

To fully characterize the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Cleavage of the t-Boc protecting group. | Aminooxy-PEG7-methane |

| Basic (e.g., 0.1 M NaOH) | Generally stable, potential for minor PEG chain degradation at elevated temperatures. | PEG fragments, organic acids |

| Oxidative (e.g., 3% H2O2) | Oxidation of the PEG backbone. | Aldehydes, carboxylic acids, PEG fragments |

| Thermal (e.g., 60°C) | PEG chain cleavage. | Lower molecular weight PEG fragments |

| Photolytic (e.g., UV light) | Photo-oxidation of the PEG backbone. | Aldehydes, carboxylic acids |

Experimental Protocols

4.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound and detecting impurities. Since the molecule lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended.[7][8]

4.1.1. Suggested HPLC Method

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10-90% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Detector: CAD or MS

4.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying potential impurities.

4.2.1. Sample Preparation

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Filter the solution through a glass wool plug directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2.2. Data Acquisition

-

Spectrometer: 400 MHz or higher

-

Temperature: 298 K (25°C)

-

Experiments: ¹H, ¹³C, COSY, HSQC

4.2.3. Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | m | ~28H | PEG backbone (-O-CH₂-CH₂-O-) |

| ~3.38 | s | 3H | Methoxy group (-OCH₃) |

| ~3.8-3.9 | t | 2H | -CH₂-O-N- |

| ~1.46 | s | 9H | t-Boc group (-C(CH₃)₃) |

| ~7.5 | br s | 1H | -NH- |

4.3. Stability Testing Protocol

-

Prepare solutions of this compound in various buffers (e.g., pH 4, 7, 9) and solvents.

-

Expose the solutions to the stress conditions outlined in the forced degradation table (Section 3.4).

-

At specified time points, withdraw aliquots and analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

-

Characterize significant degradation products by LC-MS to elucidate their structures.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway and potential impurity formation.

Caption: Workflow for forced degradation stability testing.

Conclusion

A thorough understanding and characterization of the purity and stability of this compound are critical for its successful application in the development of PROTACs and other advanced bioconjugates. By employing the analytical methods and stability testing protocols outlined in this guide, researchers can ensure the quality and consistency of this key linker, leading to more reliable and reproducible scientific outcomes. The potential for synthesis-related impurities and degradation products necessitates a robust quality control strategy throughout the research and development process.

References

- 1. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 2. t-Boc-Aminooxy-PEG2-CH2CO2H, 2098983-14-1 | BroadPharm [broadpharm.com]

- 3. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]

- 4. t-Boc-Aminooxy-PEG2-alcohol, 1807503-86-1 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, 2055041-27-3 | BroadPharm [broadpharm.com]

- 7. lcms.cz [lcms.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of t-Boc-Aminooxy-PEG7-methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Introduction to this compound

This compound (tert-butyl (2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate) is a versatile chemical tool featuring a terminal methoxy (B1213986) group and a t-Boc protected aminooxy functional group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the hydrophilic properties of the molecule, which can improve the solubility and pharmacokinetic profile of the conjugates it is incorporated into[1]. The t-Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to aldehyde or ketone-containing molecules to form a stable oxime linkage[2][3].

Solubility Profile

The solubility of this compound is a key parameter for its use in solution-phase chemistry. While precise quantitative solubility data is not extensively published in peer-reviewed literature, qualitative solubility has been reported by various suppliers. The hydrophilic nature of the PEG7 spacer contributes significantly to its solubility in aqueous and polar organic solvents[2].

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Water | H₂O | Aqueous | Soluble | [3] |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble | [3] |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | [3] |

| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [3] |

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration for saturation is not provided in the available literature. Researchers should determine the quantitative solubility for their specific application and buffer conditions.

Experimental Protocols: Quantitative Solubility Determination

To ascertain the precise solubility of this compound for critical applications, a quantitative analysis is recommended. The following is a detailed protocol based on the widely accepted "shake-flask" method, adapted for a compound of this nature.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity >95%)

-

Solvents of interest (e.g., Water, DMSO, DCM, DMF, Ethanol) of analytical grade

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD/CAD) or a quantitative analytical technique like qNMR.

-

Volumetric flasks and pipettes for standard curve preparation.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve. For a novel compound, start with approximately 10-20 mg in 1 mL of solvent.

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 1.00 mL) of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a period sufficient to reach equilibrium. For small molecules, 24 to 48 hours is typically adequate. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).

-

Carefully filter the supernatant using a syringe filter compatible with the solvent. Ensure the filter does not absorb the solute.

-

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Prepare a standard curve of known concentrations of this compound.

-

Analyze the diluted sample and the standards using the chosen analytical method.

-

Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor.

-

Data Analysis:

The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units (mol/L). The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.

Mandatory Visualization: Application Workflow

This compound does not participate in signaling pathways itself but is a critical tool for constructing molecules that do. The following diagram illustrates a typical experimental workflow for using this linker to conjugate a biomolecule (e.g., a protein) that has been engineered to contain an aldehyde group.

References

An In-depth Technical Guide to the Mechanism of Action of the t-Boc Protected Aminooxy Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its stability under a range of conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive technical overview of the mechanism of action of the t-Boc protected aminooxy group, a critical functional moiety for the chemoselective formation of stable oxime bonds in complex biological systems.

Core Principles of the t-Boc Protecting Group

The t-Boc group is an acid-labile protecting group used to temporarily block the reactivity of primary and secondary amines, and by extension, aminooxy groups.[1][2] The protection involves the formation of a carbamate (B1207046) linkage, which is stable to a wide variety of reaction conditions, including basic hydrolysis and many nucleophiles.[2][3]

The protection of an aminooxy group typically proceeds via nucleophilic attack on di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form the N-Boc-aminooxy derivative.[3]

Mechanism of Acid-Catalyzed Deprotection

The removal of the t-Boc group from an aminooxy moiety is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility.[4][5] The deprotection mechanism proceeds through a four-step acid-catalyzed elimination pathway.[4][6]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[4][7]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][7]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][7]

-

Formation of the Aminooxy Salt: The resulting free aminooxy group is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).[4]

Caption: Acid-catalyzed deprotection of a t-Boc protected aminooxy group.

Kinetic Considerations

Side Reactions and the Role of Scavengers

A critical aspect of Boc deprotection is the generation of the reactive tert-butyl cation.[4] This electrophile can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid residues such as tryptophan, tyrosine, and methionine. To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.

Commonly used scavengers include:

-

Triisopropylsilane (TIS): Effective in preventing tryptophan alkylation.[4]

-

Water: Acts as a general scavenger.[4]

-

Thioanisole: Protects methionine from S-alkylation.

-

Ethanedithiol (EDT): Used to protect cysteine residues.[4]

The choice of scavenger depends on the specific substrate and the presence of sensitive functional groups.

Caption: Scavengers prevent side reactions by trapping the tert-butyl cation.

While the primary concern is tert-butylation, the stability of the newly formed aminooxy group in strong acid is also a consideration. Hydroxylamine and its derivatives can undergo decomposition in the presence of strong acids, although the typical deprotection times of 30 minutes to a few hours at room temperature are generally mild enough to avoid significant degradation.[7][8]

Quantitative Data on Deprotection Conditions

The efficiency of Boc deprotection is dependent on the specific substrate, the acid used, its concentration, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Boc-protected amines and amino acids, which serve as a strong starting point for Boc-protected aminooxy compounds.

| Substrate Type | Reagent/Solvent | Concentration | Temperature (°C) | Time | Yield (%) | Reference(s) |

| N-Boc Amino Acids | TFA/DCM | 1:1 (v/v) | Room Temp | 30 min - 2 h | >95 | [4][9] |

| N-Boc Amino Acids | 4M HCl in Dioxane | 4 M | Room Temp | 1 - 4 h | >90 | [11] |

| N-Boc Peptides | TFA/DCM | 1:4 (v/v) | Room Temp | 2 h | Not specified | [9] |

| N-Boc Amines | TFA (neat) | 100% | Room Temp | 5 - 15 min | High | [4] |

| N-Boc Amines | TFA/H₂O | 95:5 (v/v) | Room Temp | 3 h | Quantitative | [12] |

Experimental Protocols

General Protocol for Boc Deprotection of Boc-Aminooxyacetic Acid

This protocol describes a standard procedure for the deprotection of Boc-aminooxyacetic acid using TFA in dichloromethane (B109758) (DCM).

Materials:

-

Boc-aminooxyacetic acid

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve Boc-aminooxyacetic acid (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[4]

-

Cool the solution to 0 °C in an ice bath.[4]

-

Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[4]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]

-

To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.

-

The crude product, the TFA salt of aminooxyacetic acid, can be precipitated by adding cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[4]

Protocol for Monitoring Deprotection Kinetics by ¹H NMR

Procedure:

-

Prepare a stock solution of the Boc-protected aminooxy compound in a deuterated solvent (e.g., CDCl₃).

-

Prepare a separate stock solution of TFA in the same deuterated solvent.

-

In an NMR tube, combine the substrate solution and an internal standard (e.g., TMS).

-

Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of acid.

-

Add a known amount of the TFA stock solution to the NMR tube, quickly mix, and start a series of ¹H NMR acquisitions at regular time intervals.[6]

-

Process the spectra and integrate the characteristic singlet of the t-Boc protons (around 1.4 ppm) and a signal from the product.

-

The disappearance of the t-Boc signal over time can be used to calculate the reaction rate.

Caption: General experimental workflow for Boc deprotection.

Application in Bioconjugation: Oxime Ligation

The primary application of the t-Boc protected aminooxy group in drug development and research is for subsequent oxime ligation. After deprotection to reveal the free aminooxy group, it can readily and chemoselectively react with an aldehyde or ketone to form a stable oxime bond. This bioorthogonal reaction is widely used for site-specific protein modification, antibody-drug conjugate (ADC) synthesis, and peptide cyclization.

The deprotection can be performed as a separate step, or in some cases, in situ immediately prior to the oxime ligation reaction.

Caption: Workflow from Boc-aminooxy to oxime conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a cornerstone in the development of biopharmaceuticals. This is due to the unique physicochemical properties of PEG, which can significantly enhance the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics.[1][2][3]

PEG is a biocompatible, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[4][5] Its high water solubility and flexible nature allow it to impart several beneficial properties to conjugated molecules.[4][5] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile, leading to enhanced performance and patient compliance.[6]

Key advantages of utilizing PEG linkers in bioconjugation include:

-

Improved Pharmacokinetics : PEGylation significantly increases the hydrodynamic volume of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream.[6][7]

-

Enhanced Stability : The PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of the bioconjugate.[6]

-

Increased Solubility : The hydrophilic nature of PEG can substantially improve the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration.[5]

-

Reduced Immunogenicity : By masking surface epitopes of a therapeutic protein, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an immunogenic response.[6][8]

This technical guide provides a comprehensive overview of PEG linkers, including their various types, the chemistry behind their conjugation, quantitative data on their effects, detailed experimental protocols, and methods for characterization.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit diverse bioconjugation needs. The choice of linker depends on the specific application, the target molecule, and the desired properties of the final conjugate.

Structural Classification

-

Linear PEGs : These are the most common type of PEG linker, consisting of a single, straight chain of ethylene glycol units with functional groups at one or both ends.[9][10]

-

Branched PEGs : These linkers have multiple PEG chains extending from a central core. This architecture can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, leading to further enhancements in circulation half-life.[9][11]

-

Multi-arm PEGs : These are a more complex form of branched PEGs with several arms, offering multiple attachment points for drugs or targeting ligands.

Functional Classification

-

Homobifunctional PEGs : These linkers possess the same reactive group at both ends of the PEG chain and are typically used for crosslinking applications.[12]

-

Heterobifunctional PEGs : These linkers have different reactive groups at each end, allowing for the sequential and specific conjugation of two different molecules.[12] This is particularly useful in the construction of ADCs and other targeted therapies.

-

Cleavable PEGs : These linkers contain a labile bond (e.g., a disulfide or a pH-sensitive ester) that can be cleaved under specific physiological conditions, enabling the controlled release of a conjugated molecule at the target site.[12]

Classification by Reactive Group

The choice of reactive group on the PEG linker is dictated by the available functional groups on the biomolecule to be modified (e.g., amines, thiols, carboxyls). Common reactive groups include:

-

NHS Esters (N-Hydroxysuccinimide) : React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[13][14]

-

Maleimides : React specifically with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[2][15]

-

Aldehydes : React with primary amines via reductive amination to form stable secondary amine linkages.[16]

-

Azides and Alkynes : Used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugations.[10]

Quantitative Data on PEG Linker Performance

The selection of a PEG linker with the appropriate molecular weight and architecture is critical for optimizing the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linkers on key parameters.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/kg/day) | Half-life (t½) (hours) | Reference |

| Non-PEGylated | 8 | 8.5 | 120 | [17] |

| PEG4 | 8 | 6.2 | 150 | [17] |

| PEG8 | 8 | 4.5 | 180 | [17] |

| PEG12 | 8 | 3.1 | 220 | [17] |

Data synthesized from a study on non-binding IgG conjugated to MMAE.

Table 2: Comparison of Linear vs. Branched PEG Linkers on Hydrodynamic Radius

| Protein | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |

| Human Serum Albumin | Unmodified | - | 3.5 | [9] |

| Human Serum Albumin | Linear | 20 | 6.1 | [9] |

| Human Serum Albumin | Branched | 20 | 6.4 | [9] |

| TNF Nanobody | Linear | 40 | - | [11] |

| TNF Nanobody | Branched (2 x 20 kDa) | 40 | - | [11] |

| TNF Nanobody | Branched (4 x 10 kDa) | 40 | - | [11] |

The study on TNF Nanobody-PEG conjugates reported a superior pharmacokinetic profile for the branched versus linear PEG conjugates, although specific hydrodynamic radii were not provided in the abstract.[11]

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated Nanoparticles

| Formulation | 1-hour post-injection Blood Concentration (% ID/g) | Reference |

| Non-PEGylated Proticles | 0.06 ± 0.01 | [18][19] |

| PEGylated Proticles | 0.23 ± 0.01 | [18][19] |

Data from a study on radiolabeled proticles, where % ID/g represents the percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are representative protocols for common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester

Materials:

-

Protein to be PEGylated (e.g., IgG antibody)

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[20]

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14][19]

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[20]

-

Slowly add the PEG-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[19]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[20]

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[21][]

Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

PEG-Maleimide

-

PEGylation Buffer: PBS, pH 7.0, or other thiol-free buffer

-

Reducing agent (optional, e.g., TCEP, to reduce disulfide bonds and expose free thiols)

-

Purification columns (e.g., SEC)

Procedure:

-

Protein Preparation: Dissolve the protein in the PEGylation buffer. If necessary, treat the protein with a reducing agent to ensure the availability of free thiol groups.

-

PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the PEGylation buffer to create a stock solution (e.g., 100 mg/mL).[15][23]

-

Conjugation Reaction:

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size-exclusion chromatography or other suitable methods.[2][15][23]

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated bioconjugates. A combination of analytical techniques is typically employed.

-

Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins from unreacted protein and free PEG, and to detect the presence of aggregates.[]

-

Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on differences in surface charge, which can be altered by the attachment of PEG chains.[]

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This technique is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs.[24]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the conjugate, the degree of PEGylation (number of attached PEG chains), and the location of PEGylation sites.[25][26]

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of PEGylation if the PEG reagent contains a chromophore.[4]

-

Functional Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated bioconjugate retains its desired biological activity.[24]

Visualizations

Signaling Pathway of PEGylated Interferon

Caption: Signaling pathway of PEGylated Interferon-α, leading to an antiviral response.[23][25][26][27][28]

Experimental Workflow for Protein PEGylation

Caption: A generalized experimental workflow for protein PEGylation.[15][21][29]

Logical Diagram for PEG Linker Selection

Caption: A logical framework for selecting the appropriate PEG linker.[10][12][13][14]

Conclusion

PEG linkers are a powerful and versatile technology in bioconjugation, offering a means to significantly improve the therapeutic properties of a wide range of biomolecules. The choice of PEG linker, in terms of its architecture, functional groups, and length, is a critical consideration in the design of a bioconjugate and must be carefully optimized for each specific application. This guide has provided an in-depth overview of PEG linkers, including quantitative data on their performance, detailed experimental protocols, and methods for characterization, to aid researchers and drug developers in the rational design of next-generation biotherapeutics. As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the potential for this technology to address unmet medical needs.

References

- 1. Agilent Tools for Antibody Drug Conjugate Workflows | Agilent [agilent.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. purepeg.com [purepeg.com]

- 4. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 13. chempep.com [chempep.com]

- 14. purepeg.com [purepeg.com]

- 15. researchgate.net [researchgate.net]

- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 23. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmafocusamerica.com [pharmafocusamerica.com]

- 25. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. ashpublications.org [ashpublications.org]

- 28. go.drugbank.com [go.drugbank.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for t-Boc-Aminooxy-PEG7-methane in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-methane is a heterobifunctional linker designed for bioconjugation, particularly in the fields of pharmaceutical research and drug development. This reagent incorporates three key chemical features: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, an aminooxy group, and a tert-butyloxycarbonyl (Boc) protecting group. The PEG7 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate. The aminooxy group provides a highly selective reactive handle for conjugation to carbonyl groups (aldehydes and ketones) via a stable oxime linkage. The Boc group protects the reactive aminooxy moiety, allowing for controlled, sequential conjugation strategies. A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate | [2] |

| Molecular Formula | C20H41NO10 | [2][3] |

| Molecular Weight | 455.55 g/mol | [2] |

| Purity | Typically ≥95% | [3][4] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [3] |

| Storage | Store at -20°C for long-term stability. | [2][3] |

Key Applications in Bioconjugation

The unique structure of this compound makes it a versatile tool for several bioconjugation applications:

-

PROTAC Synthesis: The linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces targeted protein degradation.[1]

-

Antibody-Drug Conjugate (ADC) Development: While less common than other chemistries for this application, it can be used to attach payloads to antibodies that have been engineered to contain a carbonyl group.

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins containing aldehydes or ketones, which can be introduced through enzymatic or chemical methods.

-

Surface Modification: Immobilization of biomolecules onto surfaces functionalized with carbonyl groups.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: 1) deprotection of the Boc group to reveal the reactive aminooxy functionality, and 2) conjugation to a carbonyl-containing molecule via oxime ligation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to generate the free aminooxy-PEG7-methane, which is then used in the subsequent conjugation step.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (e.g., 100 mg in 5 mL).

-

Acidification: To the solution, add an excess of TFA (e.g., 10-20 equivalents). A common starting point is a 20-50% (v/v) solution of TFA in DCM.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Neutralization: Carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Aminooxy-PEG7-methane.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR and mass spectrometry. The deprotected product is often used immediately in the next step due to the high reactivity of the free aminooxy group.[5]

Illustrative Deprotection Efficiency Data:

| Reaction Time (hours) | TFA Concentration in DCM (v/v) | Conversion (%) |

| 1 | 20% | >95 |

| 0.5 | 50% | >99 |

Note: This data is representative and optimization may be required for specific scales.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Peptide

This protocol details the conjugation of the deprotected Aminooxy-PEG7-methane to a peptide that has been previously functionalized with an aldehyde group.

Materials:

-

Deprotected Aminooxy-PEG7-methane (from Protocol 1)

-

Aldehyde-containing peptide

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

-

Aniline (B41778) (optional, as catalyst)

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Analytical Instruments: LC-MS system

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the deprotected Aminooxy-PEG7-methane in the reaction buffer to create a stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the Aminooxy-PEG7-methane solution to the peptide solution. The optimal molar ratio should be determined empirically.

-

(Optional) For improved reaction kinetics, especially with less reactive carbonyls, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

-

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring. The reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours) for sensitive biomolecules.

-

Monitoring: Monitor the progress of the conjugation by RP-HPLC or LC-MS analysis by observing the formation of the higher molecular weight conjugate and the consumption of the starting peptide.

-

Purification: Purify the resulting PEGylated peptide from excess PEG reagent and other reaction components using RP-HPLC.

-

Characterization: Characterize the final conjugate by LC-MS to confirm its identity, purity, and molecular weight.

Illustrative Oxime Ligation Efficiency Data:

| Molar Excess of PEG Reagent | Catalyst (100 mM Aniline) | Reaction Time (hours) | Conjugation Yield (%) |

| 10x | No | 12 | 65 |

| 10x | Yes | 4 | 90 |

| 50x | No | 12 | 85 |

| 50x | Yes | 2 | >95 |

Note: This data is representative and will vary depending on the specific peptide and reaction conditions.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps involved in synthesizing a PROTAC using this compound as a linker.

Caption: Logical workflow for the synthesis of a PROTAC using a PEG7 linker.

Reaction Scheme: Oxime Ligation

The following diagram illustrates the chemical reaction between the deprotected aminooxy group and an aldehyde to form a stable oxime bond.

Caption: Chemical reaction scheme for oxime ligation.

References

Application Note: A Robust Protocol for the t-Boc Deprotection of Aminooxy-PEG7-methane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Aminooxy-PEG linkers are valuable tools in bioconjugation, enabling the formation of stable oxime linkages with carbonyl-containing molecules. This protocol provides a detailed methodology for the efficient deprotection of the t-Boc group from Aminooxy-PEG7-methane, yielding the free aminooxy functionality ready for subsequent conjugation reactions. The primary method described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective approach for Boc deprotection.[2][3][4]

Principle of the Method

The deprotection of a t-Boc protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[3] The acid protonates the carbamate (B1207046) oxygen, leading to the elimination of isobutylene (B52900) and carbon dioxide, and resulting in the formation of the free amine as its corresponding acid salt (e.g., trifluoroacetate (B77799) salt).[5]

Experimental Protocol

This section outlines the necessary materials and a step-by-step procedure for the t-Boc deprotection of Aminooxy-PEG7-methane.

Materials and Equipment:

-

t-Boc-Aminooxy-PEG7-methane

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber or LC-MS for reaction monitoring

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

-

Cooling: Cool the solution to 0°C using an ice bath.

-